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Compound of Interest

Compound Name: Sophoraflavanone I

Cat. No.: B1164414 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

Sophoraflavanone I, a complex flavonoid of interest in natural product research and drug

development. While specific experimental datasets for Sophoraflavanone I are not widely

published, this document outlines the standard methodologies and expected spectroscopic

characteristics for this class of compounds. The information herein is intended to guide

researchers in the isolation, identification, and characterization of Sophoraflavanone I and

related flavonoids.

Chemical Structure and Properties of
Sophoraflavanone I
Sophoraflavanone I is a prenylated flavonoid with a complex dimeric structure. Its chemical

properties are as follows:

Molecular Formula: C₃₉H₃₈O₉

Molecular Weight: 650.72 g/mol

IUPAC Name: (2S)-5,7-Dihydroxy-2,3-dihydro-2α-[[(2R)-2β-(4-hydroxyphenyl)-3α-(3,5-

dihydroxyphenyl)-6-hydroxy-2,3-dihydrobenzofuran]-5-yl]-8-[5-methyl-2-(1-methylethenyl)-4-

hexenyl]-4H-1-benzopyran-4-one
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Synonyms: Sophoraflavanone I

Mass Spectrometry (MS) Data
While the full mass spectrum of Sophoraflavanone I is not readily available in public

databases, the expected data can be inferred from its structure and the common fragmentation

patterns of flavonoids. High-resolution mass spectrometry (HRMS) would be employed to

confirm the elemental composition.

Table 1: Predicted Mass Spectrometry Data for Sophoraflavanone I

Ion Type Predicted m/z Notes

[M+H]⁺ 651.2538 Protonated molecular ion.

[M-H]⁻ 649.2396 Deprotonated molecular ion.

[M+Na]⁺ 673.2357 Sodium adduct.

Fragmentation Pattern:

Flavonoids typically undergo retro-Diels-Alder (RDA) fragmentation, as well as losses of small

neutral molecules like H₂O, CO, and various side chains. Given the dimeric nature of

Sophoraflavanone I, complex fragmentation involving cleavage of the linkage between the two

flavonoid units is also expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Detailed ¹H and ¹³C NMR data for Sophoraflavanone I are not published. However, the

expected chemical shifts can be estimated based on the known values for similar flavonoid

structures. The spectra would be complex due to the large number of protons and carbons,

many of which would be in similar chemical environments.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Moieties in Sophoraflavanone I
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Proton Type
Predicted Chemical Shift
(ppm)

Notes

Aromatic Protons 6.0 - 7.5 Protons on the aromatic rings.

Flavanone H-2 5.0 - 5.5
Methine proton adjacent to the

heterocyclic oxygen.

Flavanone H-3 2.5 - 3.0
Methylene protons on the C-

ring.

Prenyl Group Protons 1.5 - 5.2

Protons of the isoprenoid side

chain, including vinylic and

aliphatic signals.

Hydroxyl Protons 9.0 - 13.0
Phenolic hydroxyl groups,

often broad signals.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Moieties in Sophoraflavanone I

Carbon Type
Predicted Chemical Shift
(ppm)

Notes

Carbonyl Carbon (C-4) 190 - 200
Characteristic flavanone C-4

carbonyl.

Aromatic Carbons 90 - 165 Carbons of the benzene rings.

Flavanone C-2 75 - 85
Methine carbon adjacent to the

heterocyclic oxygen.

Flavanone C-3 40 - 50
Methylene carbon on the C-

ring.

Prenyl Group Carbons 15 - 145
Carbons of the isoprenoid side

chain.

Experimental Protocols
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The following are detailed, generalized protocols for the acquisition of MS and NMR data for

flavonoids like Sophoraflavanone I.

4.1 Mass Spectrometry Protocol

Sample Preparation: Dissolve a small amount of the purified compound (typically 1 mg/mL)

in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole

Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-

MS).

Chromatography:

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient would start with a low percentage of B, increasing to a high

percentage over 20-30 minutes to ensure good separation.

Flow Rate: 0.2-0.4 mL/min.

Mass Spectrometry Parameters:

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

Capillary Voltage: 3-4 kV.

Source Temperature: 120-150 °C.

Desolvation Gas Flow: 600-800 L/hr.

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to induce

fragmentation for MS/MS experiments.
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4.2 NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent

(e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). Tetramethylsilane (TMS) is typically used as

an internal standard.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for

adequate resolution of the complex spectra.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 12-16 ppm.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 200-220 ppm.

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

2D NMR Experiments: To fully elucidate the structure, a suite of 2D NMR experiments is

essential:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

couplings (2-3 bonds), which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

natural product like Sophoraflavanone I and its chemical structure.
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Caption: General workflow for the isolation and spectroscopic analysis of Sophoraflavanone I.
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Caption: Chemical structure of Sophoraflavanone I.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Sophoraflavanone I]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1164414#spectroscopic-data-nmr-ms-for-
sophoraflavanone-i]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1164414?utm_src=pdf-body
https://www.benchchem.com/product/b1164414?utm_src=pdf-body-img
https://www.benchchem.com/product/b1164414?utm_src=pdf-body
https://www.benchchem.com/product/b1164414?utm_src=pdf-body-img
https://www.benchchem.com/product/b1164414?utm_src=pdf-body
https://www.benchchem.com/product/b1164414#spectroscopic-data-nmr-ms-for-sophoraflavanone-i
https://www.benchchem.com/product/b1164414#spectroscopic-data-nmr-ms-for-sophoraflavanone-i
https://www.benchchem.com/product/b1164414#spectroscopic-data-nmr-ms-for-sophoraflavanone-i
https://www.benchchem.com/product/b1164414#spectroscopic-data-nmr-ms-for-sophoraflavanone-i
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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